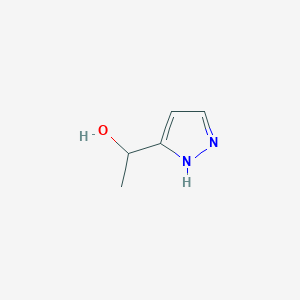

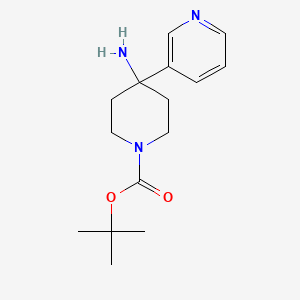

1-(1H-pyrazol-3-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(1H-pyrazol-3-yl)ethan-1-ol" is not directly mentioned in the provided papers, but the papers do discuss various pyrazole derivatives, which are structurally related to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds. While the provided papers do not detail the synthesis of "this compound" specifically, they do discuss the synthesis of related compounds. For example, the synthesis of 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was achieved and confirmed by X-ray diffraction studies . This suggests that similar synthetic routes could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and computational methods. The papers provided discuss the optimized molecular structures and vibrational frequencies of different pyrazole derivatives, which were investigated both experimentally and theoretically . Geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data, indicating the reliability of the computational methods used.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from the molecular electrostatic potential (MEP) and frontier molecular orbital analysis, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . These analyses help in understanding the sites of electrophilic and nucleophilic attacks. For instance, the negative charge is often localized over the carbonyl group, making it a site for electrophilic attack, while the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse, depending on the substituents attached to the pyrazole ring. The papers discuss properties such as first hyperpolarizability, which is related to the compounds' role in nonlinear optics . Additionally, molecular docking studies suggest that some pyrazole derivatives might exhibit inhibitory activity against various proteins, indicating potential pharmaceutical applications . The crystal packing of these compounds is often dominated by weak intermolecular interactions, which can significantly influence their physical properties .

Aplicaciones Científicas De Investigación

Structural Characterization and Interactions

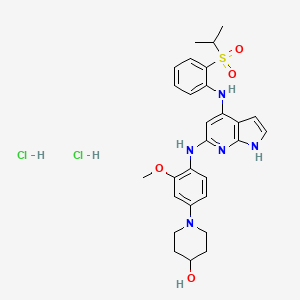

- Hirshfeld Surface Analysis : The pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, structurally related to 1-(1H-pyrazol-3-yl)ethan-1-ol, has been studied for its crystal structure using Hirshfeld surface analysis and 2D fingerprint plots. This research provides insights into intermolecular interactions within the crystal structure, highlighting its potential in material science and crystallography (Delgado et al., 2020).

Synthesis and Applications in Biochemistry

- Inhibition of Store-Operated Calcium Entry : A study on a series of SKF-96365 analogues, including compounds similar to this compound, showed an interesting effect on endoplasmic reticulum calcium release and store-operated calcium entry in lymphocyte cell lines. This indicates potential applications in biochemistry and pharmacology (Dago et al., 2018).

Antimicrobial Properties

- Antimicrobial Activity : Research on heterocyclic compounds bearing pyrazoline motifs, related to this compound, has shown significant antimicrobial activity against various bacteria and fungi. These findings suggest potential uses in developing new antimicrobial agents (Desai et al., 2017).

Molecular Chemistry and Ligand Development

- Synthesis of Polydentate Ligands : The reaction of pyrazole with various compounds in a superbasic medium led to the synthesis of pyrazolyl- and bromo-substituted ethenes. These compounds, structurally related to this compound, are useful in developing new polydentate ligands for complex molecule synthesis (Potapov et al., 2011).

Safety and Hazards

The safety information for “1-(1H-pyrazol-3-yl)ethan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Direcciones Futuras

The future directions for “1-(1H-pyrazol-3-yl)ethan-1-ol” and similar compounds could involve further exploration of their biological activities . For example, imidazole-containing compounds, which include pyrazoles, have shown a broad range of chemical and biological properties, making them important in the development of new drugs .

Mecanismo De Acción

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, but the specific pathways affected by this compound require further investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Propiedades

IUPAC Name |

1-(1H-pyrazol-5-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABHXTNYNGUYFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23585-50-4 |

Source

|

| Record name | 1-(1H-pyrazol-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)

![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)

![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)